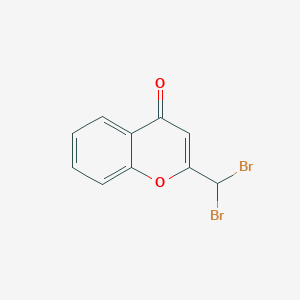![molecular formula C11H10Cl2O B14201221 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene CAS No. 834880-24-9](/img/structure/B14201221.png)
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with two chloromethyl groups and one prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene typically involves the chloromethylation of a benzene derivative followed by the introduction of the prop-2-yn-1-yloxy group. Common reagents for chloromethylation include formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The prop-2-yn-1-yloxy group can be introduced via a nucleophilic substitution reaction using propargyl alcohol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized under suitable conditions to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethers or amines, while oxidation can produce aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloromethylbenzene: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain reactions.
1-(Prop-2-yn-1-yl)oxy-2,4-dimethylbenzene: Similar structure but with methyl groups instead of chloromethyl groups, affecting its reactivity.
Uniqueness
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene is unique due to the presence of both chloromethyl and prop-2-yn-1-yloxy groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
834880-24-9 |
|---|---|
Molekularformel |
C11H10Cl2O |
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
2,4-bis(chloromethyl)-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H10Cl2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h1,3-4,6H,5,7-8H2 |
InChI-Schlüssel |
IKOHAAYBVZCINH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=C(C=C(C=C1)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)
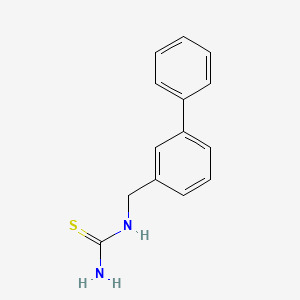
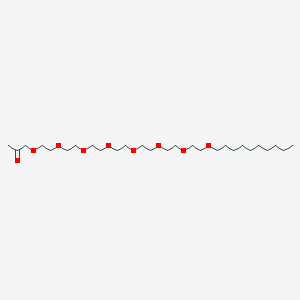
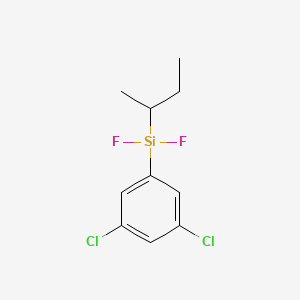
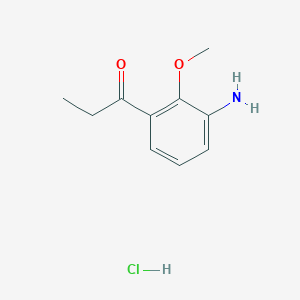
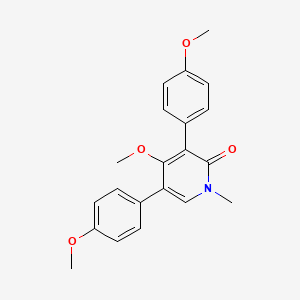
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)
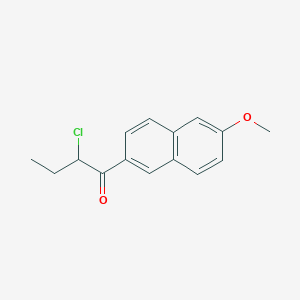
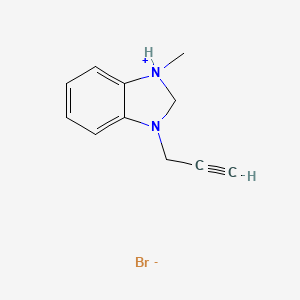
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
